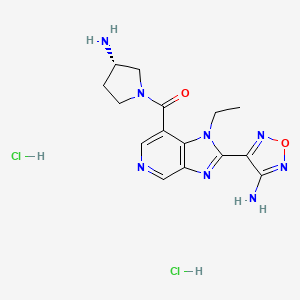

SB-772077B dihydrochloride

Description

Properties

IUPAC Name |

[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROPTGRSYJPJY-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-772077B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-772077B dihydrochloride is a potent and selective, aminofuran-based inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This technical guide provides an in-depth overview of the mechanism of action of SB-772077B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. The primary mechanism of SB-772077B involves the competitive inhibition of ROCK1 and ROCK2, leading to a cascade of downstream effects including smooth muscle relaxation, anti-inflammatory responses, and increased aqueous humor outflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

The primary molecular target of SB-772077B is the Rho-associated coiled-coil forming protein kinase (ROCK), a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, and morphology.

Signaling Pathway Overview:

Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits the activity of Myosin Light Chain Phosphatase (MLCP). This inhibition leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which subsequently promotes the assembly of actin-myosin filaments and results in smooth muscle contraction and the formation of stress fibers.[1][2]

SB-772077B exerts its effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of MYPT1 and disrupting this contractile signaling cascade.[3][4]

Quantitative Data

SB-772077B is a highly potent inhibitor of both ROCK isoforms. Its inhibitory activity and functional effects have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of SB-772077B

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| ROCK1 (recombinant human) | 5.6 | [3][4] |

| ROCK2 (recombinant human) | 6.0 | [3] |

| Akt1 | 324 | [5] |

| Akt2 | 1,950 | [5] |

| Akt3 | 1,290 | [5] |

| Cdk2 | ≥7,000 | [5] |

| GSK3α | ≥7,000 | [5] |

| IKKβ | ≥7,000 | [5] |

| JNK3 | ≥7,000 | [5] |

| Plk | ≥7,000 | [5] |

| RSK1 | 35 | [5] |

| MSK1 | 14 | [5] |

Table 2: Functional Effects of SB-772077B

| Assay | Effect | IC₅₀ / Concentration | Species/Cell Line | Reference(s) |

| Vasorelaxation of pre-contracted aortic rings | Relaxation | 39 nM | Rat | [3][4][5] |

| Inhibition of LPS-induced TNF-α production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |

| Inhibition of LPS-induced IL-6 production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |

| Increase in aqueous humor outflow facility | 16% increase | 0.1 µM | Human (ex vivo) | [6] |

| 29% increase | 10 µM | Human (ex vivo) | [6] | |

| 39% increase | 50 µM | Human (ex vivo) | [6] | |

| Reduction of blood pressure in spontaneously hypertensive rats | ~10 mm Hg reduction | 1 mg/kg (p.o.) | Rat | [4] |

| ~20 mm Hg reduction | 3 mg/kg (p.o.) | Rat | [4] | |

| ~50 mm Hg reduction | 30 mg/kg (p.o.) | Rat | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of SB-772077B.

ROCK Enzyme Activity Assay

This protocol describes a non-radioactive, enzyme-based immunoassay to measure the kinase activity of ROCK and the inhibitory potential of compounds like SB-772077B.

Principle: The assay measures the phosphorylation of a specific substrate, MYPT1, by ROCK. The phosphorylated substrate is then detected using a specific antibody.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

MYPT1 substrate

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

SB-772077B or other test inhibitors

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

96-well microplate

Procedure:

-

Kinase Reaction:

-

To a 96-well plate, add the kinase reaction buffer, recombinant ROCK enzyme, and the test inhibitor (SB-772077B) at various concentrations.

-

Initiate the kinase reaction by adding ATP and the MYPT1 substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Coat a separate 96-well plate with a capture antibody or directly with the phosphorylated substrate.

-

Transfer the reaction mixture to the coated plate and incubate to allow binding.

-

Wash the plate to remove unbound components.

-

Add the anti-phospho-MYPT1 (Thr696) antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

After another incubation and wash, add the TMB substrate and allow color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of SB-772077B.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Rat Aortic Ring Vasorelaxation Assay

This ex vivo assay assesses the vasodilatory properties of SB-772077B on pre-contracted arterial smooth muscle.

Principle: The tension of isolated rat aortic rings is measured in an organ bath. The ability of SB-772077B to relax rings pre-constricted with an agonist like phenylephrine is quantified.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine

-

SB-772077B

-

Organ bath system with force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.

-

-

Mounting:

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes.

-

-

Experiment:

-

Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add SB-772077B cumulatively in increasing concentrations.

-

Record the changes in tension after each addition.

-

-

Data Analysis:

Western Blotting for Phospho-MYPT1

This protocol is used to detect the phosphorylation status of MYPT1 in cell lysates, providing a direct measure of ROCK activity in a cellular context.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and the phosphorylated form of MYPT1 is detected using a specific antibody.

Materials:

-

Cultured cells (e.g., human trabecular meshwork cells, vascular smooth muscle cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-MYPT1 (Thr696)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with SB-772077B and/or a ROCK activator.

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

Human Trabecular Meshwork (HTM) Cell Culture and Outflow Facility

This ex vivo model is used to assess the effect of SB-772077B on aqueous humor outflow, relevant for glaucoma research.[1][6]

Principle: Primary HTM cells are cultured, and the effect of SB-772077B on the outflow facility is measured in a human anterior segment perfusion culture system.

Materials:

-

Human donor eyes

-

Dissection microscope and surgical instruments

-

Culture medium (e.g., DMEM with 10% FBS)

-

Anterior segment perfusion organ culture system

-

SB-772077B

Procedure:

-

HTM Cell Isolation and Culture:

-

Anterior Segment Perfusion:

-

Mount the anterior segment of a human donor eye in the perfusion system.

-

Perfuse with culture medium at a constant pressure and monitor the flow rate to establish a baseline outflow facility.

-

Add SB-772077B to the perfusion medium at various concentrations.

-

Continue to monitor the flow rate to determine the effect of the compound on outflow facility.

-

-

Data Analysis:

-

Calculate the outflow facility (in µL/min/mmHg) before and after treatment with SB-772077B.

-

Express the change in outflow facility as a percentage of the baseline.

-

Conclusion

This compound is a potent and selective dual inhibitor of ROCK1 and ROCK2. Its mechanism of action is centered on the inhibition of the RhoA/ROCK signaling pathway, leading to decreased phosphorylation of downstream targets, most notably MYPT1. This results in reduced smooth muscle contraction, vasodilation, and a decrease in blood pressure. Additionally, SB-772077B has demonstrated anti-inflammatory effects and the ability to increase aqueous humor outflow. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential therapeutic application of SB-772077B and other ROCK inhibitors.

References

- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. reprocell.com [reprocell.com]

- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

SB-772077B Dihydrochloride: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This aminofuran-based compound has demonstrated significant utility in preclinical research, particularly in studies related to cardiovascular function and inflammatory responses. Its high affinity for both ROCK1 and ROCK2 isoforms makes it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.

Core Mechanism of Action

This compound competitively inhibits the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates. The ROCK pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By inhibiting ROCK, this compound effectively modulates these cellular functions, leading to effects such as vasodilation and suppression of inflammatory cytokine production.[1][2][3]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for ROCK isoforms and selectivity over a range of other kinases.

| Target | IC50 (nM) | Reference |

| ROCK1 | 5.6 | [1][2][4] |

| ROCK2 | 6 | [1][2][4] |

| RSK1 | 35 | [2] |

| MSK1 | 14 | [2] |

| Akt1 | 324 | [2] |

| Akt2 | 1,950 | [2] |

| Akt3 | 1,290 | [2] |

| Cdk2 | ≥7,000 | [2] |

| GSK3α | ≥7,000 | [2] |

| IKKβ | ≥7,000 | [2] |

| JNK3 | ≥7,000 | [2] |

| Plk | ≥7,000 | [2] |

In Vitro and In Vivo Activity

| Assay | Effect | Concentration/Dose | Reference |

| Rat Aortic Ring Vasorelaxation | Induces profound dose-dependent relaxation of Phenylephrine-precontracted rings. | IC50 = 39 nM | [1][2] |

| LPS-induced Cytokine Production (Human Macrophages) | Dose-dependently reduces the production of TNF-α and IL-6. | 0.1-10 μM | [1] |

| Actin Stress Fiber Formation (Human Aortic Smooth Muscle Cells) | Completely abolishes Angiotensin II-induced actin stress fiber formation. | 3 μM | [1] |

| Blood Pressure Reduction (Spontaneously Hypertensive Rats) | Produces a profound, dose-dependent reduction of blood pressure. | 0.3-3 mg/kg (p.o.) | [1] |

| Blood Pressure Reduction (DOCA-salt Hypertensive Rats) | Dramatically lowers blood pressure. | 1 mg/kg | [2] |

| Pulmonary and Systemic Arterial Pressure (Normotensive and Monocrotaline-induced Pulmonary Hypertensive Rats) | Reduces pulmonary and systemic arterial pressure and increases cardiac output. | 30, 100, and 300 μg/kg (i.v.) | [2] |

Signaling Pathway

The primary signaling pathway affected by this compound is the Rho/ROCK pathway. A simplified representation of this pathway and the inhibitory action of SB-772077B is depicted below.

Experimental Protocols

In Vitro Vasorelaxation Assay

This protocol describes a common method for assessing the vasodilatory effects of this compound on isolated arterial rings.

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized.

-

The thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) buffer.

-

The aorta is cleaned of adherent connective tissue and cut into 2-3 mm rings.

-

-

Experimental Setup:

-

Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Procedure:

-

The viability of the rings is assessed by contracting them with phenylephrine (e.g., 1 μM).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 0.1 nM to 10 μM) are added to the organ bath.[5][6]

-

The relaxation response is recorded as a percentage reversal of the phenylephrine-induced contraction.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide to the Discovery and Synthesis of SB-772077B Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-772077B is a potent, aminofuran-based small molecule inhibitor of Rho-associated coiled-coil forming kinase (ROCK). Developed as a highly selective agent against both ROCK1 and ROCK2 isoforms, it demonstrates significant vasodilatory and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, leads to a reduction in myosin light chain phosphorylation and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of SB-772077B, detailing its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.

Discovery and Pharmacological Profile

SB-772077B was identified as part of a research program to develop novel, potent, and selective ROCK inhibitors with potential therapeutic applications in cardiovascular diseases.[1][2] It belongs to a class of aminofurazan-based compounds and has shown greater potency than earlier ROCK inhibitors such as Y-27632 and Fasudil.[2] The compound is orally active and has demonstrated profound effects on blood pressure in various animal models of hypertension.[1][2]

Chemical Properties

-

Chemical Name: (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride

-

Molecular Formula: C₁₅H₁₈N₈O₂ · 2HCl

-

Molecular Weight: 415.3 g/mol (dihydrochloride salt)

Quantitative Pharmacological Data

The inhibitory activity of SB-772077B has been quantified against its primary targets, ROCK1 and ROCK2, and a panel of other kinases to determine its selectivity profile.

| Target Enzyme | IC₅₀ (nM) | Reference(s) |

| Primary Targets | ||

| Recombinant Human ROCK1 | 5.6 | [1] |

| Recombinant Human ROCK2 | 6.0 | |

| Selectivity Panel | ||

| RSK1 | 35 | |

| MSK1 | 14 | |

| Akt1 | 324 | |

| Akt2 | 1,950 | |

| Akt3 | 1,290 | |

| Cdk2 | ≥7,000 | |

| GSK3α | ≥7,000 | |

| IKKβ | ≥7,000 | |

| JNK3 | ≥7,000 | |

| Plk | ≥7,000 | |

| Functional Activity | ||

| Rat Aortic Ring Vasorelaxation | 39 | [1] |

Mechanism of Action: The Rho/ROCK Signaling Pathway

SB-772077B exerts its effects by inhibiting the serine/threonine kinases ROCK1 and ROCK2. These kinases are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular contraction, motility, and cytoskeletal organization.[3]

In vascular smooth muscle, activation of RhoA leads to the activation of ROCK, which in turn phosphorylates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), inhibiting its activity.[1] ROCK also directly phosphorylates the myosin light chain (MLC).[4] Both actions result in a net increase in phosphorylated MLC, leading to actin-myosin cross-bridge formation and sustained smooth muscle contraction. By inhibiting ROCK, SB-772077B breaks this cascade, leading to decreased MLC phosphorylation, smooth muscle relaxation, and vasodilation.[1][4]

Chemical Synthesis

A plausible high-level synthetic approach involves:

-

Formation of the Imidazo[4,5-c]pyridine Core: This is typically achieved by reacting a substituted diaminopyridine with a carboxylic acid or its derivative to form the imidazole ring.[3][5]

-

Functionalization of the Core: Halogenation or other activation steps are performed on the heterocyclic core to prepare it for subsequent coupling reactions.

-

Construction of the Oxadiazole Moiety: The 2-amino-1,3,4-oxadiazole ring is often synthesized from a corresponding carboxylic acid via a hydrazide intermediate, which is then cyclized.[6]

-

Amide Coupling: The carboxylic acid on the imidazopyridine core is coupled with the (S)-3-aminopyrrolidine side chain using standard peptide coupling reagents.

-

Purification and Salt Formation: The final compound is purified using chromatography, and the dihydrochloride salt is formed by treatment with hydrochloric acid.

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of SB-772077B.

In Vitro ROCK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.

Protocol: [6]

-

Pre-incubation: In a final volume of 50 µL of assay buffer (50 mM Tris/HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 0.06% CHAPS), combine 50 ng of recombinant human ROCK-2 enzyme and 100 ng of human Myosin Binding Subunit (MBS, aa654–880) as the substrate.

-

Compound Addition: Add SB-772077B from a dilution series (typically in DMSO, final concentration 0.1%) to the enzyme/substrate mixture.

-

Incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding [³³P]ATP to a final concentration of 10 µM.

-

Reaction Incubation: Allow the reaction to proceed for 30 minutes at 37°C.

-

Termination: Stop the reaction by adding 2x Laemmli sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Quantify the amount of ³³P incorporated into the MBS substrate using autoradiography or liquid scintillation counting.

-

Calculation: Determine the percentage of inhibition relative to a DMSO vehicle control and calculate the IC₅₀ value using a non-linear regression curve fit.

Rat Aortic Ring Vasorelaxation Assay

This ex vivo assay measures the functional effect of the compound on pre-constricted vascular smooth muscle.[3][4]

Protocol:

-

Tissue Preparation: Humanely euthanize a male Sprague-Dawley rat. Excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).

-

Ring Sectioning: Carefully remove adherent connective tissue and cut the aorta into rings of approximately 3-4 mm in width.

-

Mounting: Suspend the aortic rings in an organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 grams, replacing the PSS every 15-20 minutes.

-

Viability Check: Test the integrity of the endothelium by contracting the rings with phenylephrine (PE, ~1 µM) followed by relaxation with acetylcholine (ACh, ~10 µM).

-

Contraction: After a washout period, induce a stable, submaximal contraction in the rings using an α-adrenergic agonist like phenylephrine.

-

Compound Addition: Once a stable contraction plateau is reached, add SB-772077B in a cumulative, concentration-dependent manner.

-

Data Recording: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Analysis: Plot the concentration-response curve and calculate the IC₅₀ value for vasorelaxation.

LPS-Induced Cytokine Release Assay

This in vitro assay assesses the anti-inflammatory properties of the compound by measuring its effect on cytokine production in macrophages.[2]

Protocol:

-

Cell Culture: Culture human primary macrophages or a macrophage cell line (e.g., RAW264.7) in appropriate media until they reach a suitable confluency in multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of SB-772077B for 30-60 minutes.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium (e.g., 100 ng/mL). Include a vehicle-only control group.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (typically 18-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Compare the cytokine levels in the SB-772077B-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

Conclusion

SB-772077B is a novel, highly potent, and selective inhibitor of ROCK1 and ROCK2. Its robust activity in enzymatic and cell-based functional assays, including vasorelaxation and inhibition of inflammatory cytokine release, highlights its potential as a therapeutic agent for diseases characterized by increased ROCK activity, such as hypertension and other cardiovascular and inflammatory disorders. The detailed protocols provided herein serve as a guide for the continued investigation and development of this and other related ROCK inhibitors.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DD205904A5 - PROCESS FOR PREPARING IMIDAZO (4,5-C) PYRIDINE DERIVATIVES - Google Patents [patents.google.com]

- 4. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

SB-772077B Dihydrochloride: A Technical Guide to a Potent Rho Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-772077B dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the aminofurazan class of compounds, it demonstrates high affinity for both ROCK1 and ROCK2 isoforms, key regulators of cellular contraction, motility, and cytoskeletal organization.[1][2] This technical guide provides an in-depth overview of SB-772077B, consolidating its chemical properties, mechanism of action, and key quantitative data from various in vitro, ex vivo, and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in research and drug development.

Chemical and Physical Properties

SB-772077B is characterized by its aminofurazan-based structure.[3] Its chemical and physical properties are essential for its handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Name | (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride |

| Molecular Formula | C₁₅H₁₈N₈O₂ · 2HCl[4] |

| Molecular Weight | 415.28 g/mol |

| CAS Number | 607373-46-6[5] |

| Appearance | Solid[4] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 100 mM in water and DMSO[4] |

| Storage | Desiccate at room temperature; for stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5] |

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are critical molecular switches that regulate a multitude of cellular processes.[6][7] When activated by upstream signals, RhoA (bound to GTP) interacts with and activates its downstream effector, ROCK. ROCK, a serine/threonine kinase, exists in two isoforms, ROCK1 and ROCK2.[8]

Activated ROCK phosphorylates several substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation inhibits Myosin Light Chain Phosphatase (MLCP) activity. Concurrently, ROCK can directly phosphorylate the Myosin Light Chain (MLC).[] Both actions lead to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments, resulting in enhanced cell contractility and the formation of actin stress fibers.[7][10] This pathway is fundamental to processes like smooth muscle contraction, cell migration, and inflammation.[6][]

SB-772077B exerts its effects by potently inhibiting the kinase activity of both ROCK1 and ROCK2, thereby preventing the downstream signaling cascade that leads to increased cellular contraction.[4][5]

Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.

Quantitative Data: Potency and Selectivity

SB-772077B is a highly potent inhibitor of ROCK kinases, demonstrating significantly greater potency than other widely used inhibitors such as Y-27632 and Fasudil.[11] Its selectivity has been profiled against a panel of other kinases.

Table 1: In Vitro Potency (IC₅₀)

| Target | SB-772077B (nM) | Y-27632 (nM) | Fasudil (nM) |

| ROCK1 | 5.6[4][5] | ~150[12] | ~300[12] |

| ROCK2 | 6.0[4][5] | - | - |

| RSK1 | 35[4] | - | - |

| MSK1 | 14[4] | - | - |

| Akt1 | 324[4] | - | - |

| Akt2 | 1,950[4] | - | - |

| Akt3 | 1,290[4] | - | - |

| Cdk2, GSK3α, IKKβ, JNK3, Plk | ≥7,000[4] | - | - |

Table 2: Functional Assay Potency (IC₅₀)

| Assay | Species | SB-772077B (nM) | Y-27632 (µM) |

| Vasorelaxation of Pre-contracted Aortic Rings | Rat | 39[1][4] | ~1.4[13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SB-772077B.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method to determine the IC₅₀ value of SB-772077B against recombinant ROCK protein.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.

-

Component Addition: To each well, add the following in order:

-

SB-772077B at various concentrations (e.g., 10-point serial dilution) or DMSO as a vehicle control.

-

Recombinant human ROCK1 or ROCK2 enzyme.

-

A suitable substrate (e.g., Myelin Basic Protein or a specific peptide).

-

-

Initiate Reaction: Start the kinase reaction by adding ATP mix, including [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).

-

Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SB-772077B relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Cell-Based Actin Stress Fiber Formation Assay

This protocol details the assessment of SB-772077B's ability to inhibit agonist-induced stress fiber formation in smooth muscle cells.[5]

Figure 2: Workflow for the actin stress fiber formation assay.

Ex Vivo Vasorelaxation Assay

This method is used to quantify the vasodilatory effects of SB-772077B on isolated arterial tissue.[1][4]

-

Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm in length).

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer.

-

Equilibration and Contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as Phenylephrine or U46619.[5][11]

-

Inhibitor Addition: Once a stable plateau of contraction is achieved, add SB-772077B cumulatively in increasing concentrations.

-

Data Recording: Record the changes in isometric tension after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist. Calculate the IC₅₀ value by fitting the concentration-response curve.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol describes how to evaluate the antihypertensive effects of SB-772077B in a relevant animal model.[1][5]

Figure 3: Workflow for in vivo blood pressure studies.

Summary of Biological Activities

-

Vasodilatory Effects: SB-772077B is a potent vasodilator, inducing relaxation in pre-contracted rat aortic rings and lowering both systemic and pulmonary arterial blood pressure in vivo.[11] Its potency in these models is superior to that of Y-27632 and Fasudil.[11]

-

Anti-inflammatory Activity: The inhibitor reduces the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated primary human macrophages and THP-1 cells.[4][5] This effect is thought to be mediated through the disruption of actin stress fiber formation, which is crucial for inflammatory cell function.[3]

-

Ocular Applications: Studies have shown that SB-772077B enhances aqueous humor outflow facility in human eyes ex vivo, suggesting its potential as a therapeutic candidate for managing glaucoma.[12] This is achieved by inducing cellular relaxation in the trabecular meshwork, mediated by the inhibition of the ROCK/MLC pathway.[12]

Conclusion

This compound is a powerful and highly selective research tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Its superior potency compared to first-generation ROCK inhibitors makes it an invaluable compound for a range of applications. The demonstrated efficacy of SB-772077B in models of hypertension, pulmonary hypertension, inflammation, and glaucoma underscores the therapeutic potential of targeting the ROCK pathway and positions this compound as a significant lead for the development of novel therapeutics.[1][11][12] Researchers utilizing SB-772077B should adhere to the detailed protocols to ensure reproducible and accurate results in elucidating the complex functions of Rho kinase.

References

- 1. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]

- 11. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

Unveiling the Pharmacological Profile of SB-772077B Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-772077B dihydrochloride is a potent and selective, orally active aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has garnered significant interest within the scientific community for its potential therapeutic applications in a range of disorders, including cardiovascular diseases, glaucoma, and inflammatory conditions.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and key experimental methodologies.

Mechanism of Action

SB-772077B exerts its pharmacological effects primarily through the competitive inhibition of ROCK1 and ROCK2 isoforms.[1][5] The ROCK signaling pathway is a crucial regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By inhibiting ROCK, SB-772077B effectively modulates these downstream events, leading to its observed physiological effects.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Source |

| ROCK1 (human, recombinant) | 5.6 | [1][5] |

| ROCK2 (human, recombinant) | 6 | [1][5] |

| Rat Aortic Ring Relaxation (pre-contracted) | 39 | [5][6] |

Table 2: Kinase Selectivity Profile of SB-772077B

| Kinase | IC50 (nM) | Source |

| ROCK1 | 5.6 | [5] |

| ROCK2 | 6 | [5] |

| MSK1 | 14 | [5] |

| RSK1 | 35 | [5] |

| Akt1 | 324 | [5] |

| Akt3 | 1,290 | [5] |

| Akt2 | 1,950 | [5] |

| Cdk2 | ≥7,000 | [5] |

| GSK3α | ≥7,000 | [5] |

| IKKβ | ≥7,000 | [5] |

| JNK3 | ≥7,000 | [5] |

| Plk | ≥7,000 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated.

In Vitro and In Vivo Pharmacological Effects

In Vitro Studies

-

Vasodilation: SB-772077B induces potent, dose-dependent relaxation of pre-contracted rat aortic rings, demonstrating its vasodilatory properties.[1][6] This effect is more potent than that observed with other ROCK inhibitors like Y-27632 and fasudil.[3]

-

Anti-inflammatory Activity: In primary human macrophages stimulated with lipopolysaccharide (LPS), SB-772077B dose-dependently reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

-

Ocular Hypotensive Effects: In cultured human trabecular meshwork (HTM) cells, SB-772077B treatment leads to the inactivation of RhoA and a decrease in phosphorylated myosin light chain (p-MLC).[3] This results in cytoskeletal rearrangement and a reduction in fibrotic markers, which is associated with increased aqueous humor outflow.[3] Studies on human organ-cultured anterior segments (HOCAS) have shown that SB-772077B induces a dose-dependent increase in outflow facility.[3]

-

Cell Viability: At concentrations effective for its pharmacological activity, SB-772077B has been shown to have no significant effect on the viability of human trabecular meshwork cells.[3]

In Vivo Studies

-

Antihypertensive Effects: Oral administration of SB-772077B produces a significant, dose-dependent reduction in blood pressure in spontaneously hypertensive rats and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[1][6]

-

Pulmonary Hypertension: In rat models of monocrotaline-induced pulmonary hypertension, SB-772077B has been shown to reduce pulmonary and systemic arterial pressure and increase cardiac output.[5][7]

-

Ocular Hypotensive Effects: Ex vivo studies using human organ-cultured anterior segments have demonstrated that SB-772077B effectively increases aqueous humor outflow facility, suggesting its potential as a therapeutic agent for glaucoma.[3]

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on available literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Vasodilation Assay in Isolated Rat Aortic Rings

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Place the aorta in cold physiological salt solution (PSS).

-

Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.

-

-

Mounting:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer.

-

Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

-

-

Contraction and Treatment:

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

-

Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate the IC50 value from the concentration-response curve.

-

Protocol 2: Measurement of Cytokine Production in Primary Human Macrophages

-

Cell Culture and Treatment:

-

Isolate primary human monocytes from peripheral blood and differentiate them into macrophages.

-

Seed the macrophages in a multi-well plate and culture until adherent.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Sample Collection:

-

After the desired incubation period, collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate standard curves for TNF-α and IL-6.

-

Determine the cytokine concentrations in the experimental samples and express them as a percentage of the LPS-stimulated control.

-

Protocol 3: Human Trabecular Meshwork (HTM) Cell Culture and Immunoblotting

-

HTM Cell Culture:

-

Isolate primary HTM cells from donor human eyes.

-

Culture the cells in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

-

Passage the cells upon reaching confluence.

-

-

Treatment and Lysis:

-

Seed HTM cells and grow to near confluence.

-

Treat the cells with this compound at various concentrations for a specified duration.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoblotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC), fibrotic markers (e.g., fibronectin, collagen IV), and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

Conclusion

This compound is a highly potent and selective ROCK inhibitor with a compelling pharmacological profile. Its demonstrated efficacy in promoting vasodilation, reducing inflammation, and increasing aqueous humor outflow in preclinical models highlights its significant therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this promising compound.

References

- 1. Human trabecular meshwork organ culture. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e-century.us [e-century.us]

- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

SB-772077B Dihydrochloride: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-772077B dihydrochloride is a potent and selective, orally active aminofuran-based inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the role of the ROCK signaling pathway in various physiological and pathological processes, particularly in the context of inflammatory diseases. This technical guide provides an in-depth overview of SB-772077B, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.

Mechanism of Action

The Rho/ROCK signaling pathway is a critical regulator of cellular functions, including smooth muscle contraction, cytoskeletal organization, cell adhesion, and migration. In the context of inflammation, the activation of this pathway is implicated in the production of pro-inflammatory cytokines and the regulation of vascular tone.[1][3]

SB-772077B exerts its anti-inflammatory and vasodilatory effects by inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), leading to a reduction in smooth muscle contraction and vasodilation.[4] Furthermore, by inhibiting ROCK, SB-772077B can suppress the activation of transcription factors like NF-κB, which are pivotal in the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of SB-772077B

| Target | IC50 (nM) | Source |

| Recombinant Human ROCK1 | 5.6 | [1] |

| Recombinant Human ROCK2 | 6 | [1] |

Table 2: In Vitro Anti-inflammatory and Vasodilatory Activity of SB-772077B

| Assay | Cell/Tissue Type | Effect | IC50 (nM) | Source |

| Inhibition of LPS-induced TNF-α production | Lipopolysaccharide-stimulated monocytes | Reduction in cytokine release | - | [1] |

| Inhibition of LPS-induced IL-6 production | Lipopolysaccharide-stimulated monocytes | Reduction in cytokine release | - | [1] |

| Vasorelaxation | Pre-constricted rat aorta | Relaxation of aortic rings | 39 | [1] |

Table 3: In Vivo Activity of SB-772077B

| Animal Model | Dosing (p.o.) | Effect | Source |

| Spontaneously Hypertensive Rats | 1, 3, and 30 mg/kg | Dose-dependent reduction in systemic blood pressure | [1] |

| Deoxycorticosterone acetate (DOCA)-induced Hypertensive Rats | Not Specified | Dramatic lowering of blood pressure | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory and vasodilatory effects of SB-772077B. These protocols are adapted from established methods and should be optimized for specific laboratory conditions.

Inhibition of LPS-Induced Cytokine Production in Macrophages

This protocol describes how to assess the ability of SB-772077B to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of SB-772077B in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SB-772077B. Include a vehicle control (medium with the same concentration of DMSO without the compound). Incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Prepare a working solution of LPS in cell culture medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of SB-772077B compared to the LPS-stimulated vehicle control.

Rat Aortic Ring Vasorelaxation Assay

This ex vivo assay evaluates the vasodilatory effect of SB-772077B on pre-constricted rat aortic rings.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE) or other vasoconstrictor

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings.

-

Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with 60 mM KCl.

-

Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

Compound Addition: Once the contraction has reached a stable plateau, add SB-772077B cumulatively in increasing concentrations (e.g., from 1 nM to 10 µM) to the organ bath. Record the relaxation response after each addition.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: ROCK signaling pathway in inflammation and vasoregulation.

Caption: Workflow for LPS-induced cytokine assay.

Caption: Workflow for aortic ring vasorelaxation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Single-cell RNA sequencing identifies interferon-inducible monocytes/macrophages as a cellular target for mitigating the progression of abdominal aortic aneurysm and rupture risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intense impact of IL-1β expressing inflammatory macrophages in acute aortic dissection - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Modulatory Effects of SB-772077B Dihydrochloride on TNF-α and IL-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide delves into the core functionalities of SB-772077B, with a specific focus on its inhibitory effects on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a critical resource for researchers in inflammation, immunology, and drug development.

Introduction to this compound

SB-772077B is an aminofuran-based small molecule that demonstrates high-affinity inhibition of both ROCK1 and ROCK2 isoforms, with IC50 values of 5.6 nM and 6 nM, respectively[1][2]. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction.[3] Dysregulation of the ROCK pathway has been implicated in numerous pathological conditions, including cardiovascular diseases and inflammatory disorders. Notably, SB-772077B has been shown to possess anti-inflammatory properties, primarily through its ability to suppress the production of key pro-inflammatory cytokines[1][4].

Quantitative Analysis of TNF-α and IL-6 Inhibition

This compound has been demonstrated to dose-dependently inhibit the production of TNF-α and IL-6 in various in vitro models of inflammation. The primary experimental system for these observations involves the stimulation of immune cells, such as primary human macrophages or the human monocytic cell line THP-1, with lipopolysaccharide (LPS), a potent inflammatory stimulus[1][2].

While specific IC50 values for the inhibition of TNF-α and IL-6 by SB-772077B are not consistently reported across publicly available literature, the concentration-dependent effect is well-documented.

Table 1: Summary of Quantitative Data on the Inhibition of TNF-α and IL-6 by SB-772077B

| Cell Type | Stimulant | SB-772077B Concentration Range | Observed Effect on TNF-α and IL-6 Production | Reference(s) |

| Primary Human Macrophages | LPS | 0.1 - 10 µM | Dose-dependent reduction in the production of TNF-α and IL-6. | [1] |

| THP-1 Cells (Monocytic) | LPS | Not specified | Concentration-dependent inhibition of LPS-induced TNF-α and IL-6 production. | [2] |

| Monocytes | LPS | Not specified | Blocked the generation of inflammatory cytokines, including IL-6 and TNF-α. | [5] |

Experimental Protocols

This section outlines a detailed methodology for assessing the inhibitory effects of SB-772077B on TNF-α and IL-6 production in a human macrophage model. This protocol is a composite based on established methodologies for studying LPS-induced cytokine release and the known experimental parameters for SB-772077B.

Cell Culture and Differentiation

-

Cell Line: Human monocytic cell line (THP-1).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation to Macrophages:

-

Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Induce differentiation by treating the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.

-

Inhibition Assay

-

Preparation of SB-772077B: Prepare a stock solution of this compound in sterile DMSO. Further dilute to desired concentrations in serum-free culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Pre-treatment: Add varying concentrations of SB-772077B (e.g., 0.1, 1, 10 µM) to the differentiated THP-1 macrophages. Incubate for 30 minutes at 37°C.

-

Stimulation: Following the pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

Cytokine Measurement (ELISA)

-

Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6.

-

Procedure: Follow the manufacturer's instructions for the ELISA kits. Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in each sample by comparing the absorbance values to a standard curve generated with recombinant cytokines.

-

Data Analysis: Express the results as a percentage of the cytokine production in the LPS-stimulated control group (without SB-772077B).

Signaling Pathways and Mechanism of Action

The inhibitory effect of SB-772077B on TNF-α and IL-6 production is a direct consequence of its potent inhibition of the Rho-associated kinase (ROCK). The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, which are pivotal for the transcription of pro-inflammatory cytokine genes.

The Rho/ROCK pathway is implicated as an upstream regulator of these inflammatory signaling cascades. By inhibiting ROCK, SB-772077B disrupts the signal transduction that leads to the activation of key transcription factors.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of an experiment designed to evaluate the efficacy of SB-772077B in reducing inflammatory cytokine production.

Conclusion

This compound is a valuable research tool for investigating the role of the Rho/ROCK signaling pathway in inflammation. Its demonstrated ability to inhibit the production of the key pro-inflammatory cytokines TNF-α and IL-6 highlights its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental protocols necessary for its study, thereby equipping researchers with the essential knowledge to further explore the therapeutic applications of ROCK inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.unito.it [iris.unito.it]

- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-772077B Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-772077B dihydrochloride is a potent, orally active, and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1] This small molecule inhibitor demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the diverse cellular processes regulated by the ROCK signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including assessing its impact on cell viability and analyzing its effect on downstream signaling targets. The provided methodologies and data will aid researchers in designing and executing experiments to explore the therapeutic potential of ROCK inhibition in various disease models, particularly in oncology and inflammatory diseases.

Introduction

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. This regulation influences a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation. The ROCK signaling pathway is often dysregulated in various pathologies, including cancer, where it can contribute to tumor progression and metastasis.[2][3] this compound offers a powerful means to dissect the contributions of ROCK signaling in these processes.

Mechanism of Action

This compound is an aminofuran-based compound that acts as a potent inhibitor of ROCK1 and ROCK2.[1] By binding to the ATP-binding site of the kinases, it prevents the phosphorylation of downstream substrates. One of the key downstream effects of ROCK is the phosphorylation of Myosin Light Chain (MLC), which promotes stress fiber formation and cellular contraction. ROCK also phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), further increasing MLC phosphorylation. Additionally, ROCK can influence actin dynamics through the LIM kinase (LIMK) and cofilin pathway.[4][5][6][7]

Signaling Pathway

Caption: Mechanism of action of SB-772077B.

Quantitative Data

This compound exhibits high potency against its target kinases.

| Target | IC50 (nM) |

| ROCK1 | 5.6[1] |

| ROCK2 | 6[1] |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro cell culture experiments, this compound can be prepared as a concentrated stock solution in a sterile solvent.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 487.35 g/mol for the dihydrochloride salt), add 205.2 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of SB-772077B on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of SB-772077B in complete culture medium. A suggested starting range is from 10 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SB-772077B. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of ROCK Activity

This protocol outlines a method to assess the inhibitory effect of SB-772077B on ROCK activity by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of SB-772077B (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-24 hours). Include a DMSO-treated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total MLC and GAPDH for normalization.

Experimental Workflows

Cell Viability Workflow

Caption: Workflow for assessing cell viability.

Western Blot Workflow

Caption: Workflow for Western blot analysis.

Troubleshooting

-

Low signal in Western blot: Increase protein loading amount, optimize primary antibody concentration, or extend exposure time.

-

High background in Western blot: Increase the number and duration of wash steps, optimize blocking conditions (e.g., switch from milk to BSA), or use a more specific secondary antibody.

-

Inconsistent results in MTT assay: Ensure uniform cell seeding, minimize evaporation from edge wells by adding sterile PBS to surrounding wells, and ensure complete dissolution of formazan crystals.

-

Drug precipitation: If precipitation is observed in the culture medium, sonicate the stock solution briefly before dilution or prepare fresh dilutions.

Conclusion

This compound is a highly effective and selective tool for the in vitro study of ROCK signaling. The protocols provided herein offer a framework for investigating its effects on cell viability and for confirming its mechanism of action through the analysis of downstream signaling events. These methods can be adapted to various cell types and experimental questions, facilitating further research into the roles of ROCK in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]

Application Notes and Protocols for SB-772077B Dihydrochloride in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-772077B dihydrochloride is a potent and orally active inhibitor of Rho-associated protein kinase (ROCK), with IC₅₀ values of 5.6 nM and 6 nM for ROCK1 and ROCK2, respectively.[1][2][3] It has demonstrated significant vasodilatory and anti-inflammatory effects, making it a valuable tool for research in cardiovascular diseases, glaucoma, and inflammatory conditions.[1][2][4] Proper dissolution of this compound is critical for ensuring accurate and reproducible results in in vivo experiments. These application notes provide detailed protocols for the solubilization of this compound for administration in animal studies.

Physicochemical Properties

Solubility Data

This compound exhibits good solubility in aqueous and organic solvents. The following table summarizes its solubility in commonly used vehicles for in vivo research.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 41.53 | 100 |

| DMSO | 41.53 | 100 |

Data sourced from references[5][6].

Signaling Pathway of SB-772077B

SB-772077B exerts its effects by inhibiting the Rho-associated protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation. Inhibition of this pathway by SB-772077B leads to smooth muscle relaxation and reduction of inflammatory responses.[4][7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. ntpset.com [ntpset.com]

- 7. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-772077B Dihydrochloride in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension.[4][5] Inhibition of ROCK by SB-772077B leads to vasodilation and a subsequent reduction in blood pressure, making it a valuable tool for hypertension research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for utilizing this compound in common preclinical hypertension research models.

Mechanism of Action

SB-772077B is an aminofurazan-based compound that acts as a competitive inhibitor of the ATP-binding site of ROCK1 and ROCK2.[2][4] By inhibiting ROCK, SB-772077B prevents the phosphorylation of downstream targets, including Myosin Light Chain (MLC) phosphatase and LIM kinase.[6] This leads to a decrease in MLC phosphorylation, resulting in smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of SB-772077B

| Parameter | Species/Cell Line | Value | Reference |

| ROCK1 IC₅₀ | Recombinant Human | 5.6 nM | [1][2][3][4] |

| ROCK2 IC₅₀ | Recombinant Human | 6 nM | [1][2][3] |

| Vasorelaxation IC₅₀ | Pre-constricted Rat Aorta | 39 nM | [1][4] |